molecular formula C8H11NO B1601436 (4-(Methylamino)phenyl)methanol CAS No. 181819-75-0

(4-(Methylamino)phenyl)methanol

Cat. No. B1601436
CAS RN: 181819-75-0
M. Wt: 137.18 g/mol
InChI Key: DGPBXQNDKIZRIJ-UHFFFAOYSA-N
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Description

“(4-(Methylamino)phenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .


Molecular Structure Analysis

The molecular structure of “(4-(Methylamino)phenyl)methanol” consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“(4-(Methylamino)phenyl)methanol” has a predicted boiling point of 282.4±23.0 °C and a predicted density of 1.117±0.06 g/cm3 . Its melting point is 68-70 °C .

Scientific Research Applications

Photochemistry and Phototransposition

Research has shown the potential of (4-(Methylamino)phenyl)methanol in the field of photochemistry. For instance, direct irradiation of phenyl-substituted pyrazoles in methanol has been observed to result in regiospecific phototransposition and photocleavage, leading to the formation of various intermediates and products (Pavlik & Kebede, 1997).

Synthesis of Quinazolinones and Oxadiazoles

The compound has also been used in chemical reactions to produce other complex molecules. A reaction involving 2-aminobenzohydrazides and Schiff bases in methanol, followed by KMnO4 oxidation, leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, as described in studies on synthetic organic chemistry (Reddy, Reddy, & Reddy, 1986).

Photochemical Behavior in Oxadiazole Derivatives

Further research has investigated the photochemical behavior of oxadiazole derivatives in methanol. This involves a ring photoisomerization process, which is a key aspect in understanding the behavior of these compounds under light exposure (Buscemi, Cicero, Vivona, & Caronna, 1988).

Applications in Catalysis

(4-(Methylamino)phenyl)methanol finds its use in catalytic processes too. For example, RuCl3-catalyzed N-methylation of amines using methanol as both a hydrogen source and C1 synthon is an area of interest in catalytic chemistry (Sarki et al., 2021).

Methanol-based Biotechnological Applications

In biotechnology, methanol serves as a feedstock for the production of various compounds, and (4-(Methylamino)phenyl)methanol could be implicated in these processes. For instance, the biological conversion of methanol to specialty chemicals in Escherichia coli demonstrates the utility of methanol in biotechnological applications (Whitaker et al., 2017).

Methanol in Industrial Chemistry

The compound's relationship with methanol further extends to industrial chemistry. Methanol is used as a building block for more complex chemical structures, and its conversion into various compounds is an area of significant interest in industrial chemistry (Dalena et al., 2018).

Safety and Hazards

“(4-(Methylamino)phenyl)methanol” is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves, rinsing cautiously with water in case of contact with eyes, and seeking immediate medical advice in case of feeling unwell .

properties

IUPAC Name

[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBXQNDKIZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478137
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylamino)phenyl)methanol

CAS RN

181819-75-0
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(methylamino)benzoate (2.0 g, 12.1 mmol) in THF (30 mL) was added LAH (6.1 mL, 2.4 M in THF, 14.5 mmol) at 0° C. The reaction was stirred at r.t. for 2 h. The reaction was quenched with EtOAc (50 mL) and water (2 mL). The mixture was dried (Na2SO4) and concentrated. Purification by silica gel chromatography (PE:EtOAc=3:1) gave 1.0 g (60%) of the title compound as a yellow oil. [M+H] Calc'd for C8H11NO, 138. Found 138.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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